Tert-butyl N-(3-carbamoylazetidin-3-yl)-N-methylcarbamate;hydrochloride
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Overview
Description
Tert-butyl N-(3-carbamoylazetidin-3-yl)-N-methylcarbamate;hydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a tert-butyl group, a carbamoylazetidine ring, and a methylcarbamate moiety, along with a hydrochloride salt form which enhances its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-(3-carbamoylazetidin-3-yl)-N-methylcarbamate;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino halide.
Introduction of the Carbamoyl Group: The carbamoyl group is introduced via a reaction with an isocyanate or a carbamoyl chloride.
Attachment of the Methylcarbamate Moiety: This step involves the reaction of the azetidine intermediate with methyl isocyanate or methyl carbamoyl chloride.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(3-carbamoylazetidin-3-yl)-N-methylcarbamate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkoxides can replace existing groups on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halides, alkoxides; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted carbamates or azetidines.
Scientific Research Applications
Tert-butyl N-(3-carbamoylazetidin-3-yl)-N-methylcarbamate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Tert-butyl N-(3-carbamoylazetidin-3-yl)-N-methylcarbamate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(3-carbamoylazetidin-3-yl)-N-ethylcarbamate
- Tert-butyl N-(3-carbamoylazetidin-3-yl)-N-propylcarbamate
- Tert-butyl N-(3-carbamoylazetidin-3-yl)-N-isopropylcarbamate
Uniqueness
Tert-butyl N-(3-carbamoylazetidin-3-yl)-N-methylcarbamate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
IUPAC Name |
tert-butyl N-(3-carbamoylazetidin-3-yl)-N-methylcarbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3.ClH/c1-9(2,3)16-8(15)13(4)10(7(11)14)5-12-6-10;/h12H,5-6H2,1-4H3,(H2,11,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDFIBINSIJVID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1(CNC1)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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